molecular formula C13H20N2 B3317460 (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine CAS No. 959958-19-1

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Cat. No. B3317460
CAS RN: 959958-19-1
M. Wt: 204.31 g/mol
InChI Key: GLFBPDDMMVIVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is 1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research into chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, including compounds structurally related to (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine, has significant implications for understanding drug metabolism and drug-drug interactions. The selectivity of chemical inhibitors for specific CYP isoforms is crucial for predicting potential interactions between multiple drugs coadministered to patients (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity of MDMA

Studies on the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine) provide insights into the effects of similar compounds on serotoninergic systems in the brain. Such research can inform the development of therapeutic agents or the assessment of potential neurotoxic risks associated with compounds having similar pharmacological profiles (McKenna & Peroutka, 1990).

Behavioral Pharmacology of Selective 5-HT1B Antagonists

The behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist, reveals potential applications in treating anxiety and affective disorders. Research in this area can guide the therapeutic use of related compounds targeting similar pathways for mental health conditions (Hudzik et al., 2003).

Pharmacological Properties and Clinical Use of Metoclopramide

Investigations into the pharmacological properties and clinical use of metoclopramide, a drug with effects on gastrointestinal motility, highlight the diverse therapeutic potential of compounds acting on neurotransmitter systems. Such research can inspire the exploration of (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine analogues for gastrointestinal or other systemic disorders (Pinder et al., 2012).

Safety and Hazards

“(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is classified as a dangerous compound. The safety pictograms associated with it are GHS05 and GHS07 . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(1-benzyl-4-methylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFBPDDMMVIVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of LAH (0.019 g, 0.499 mmol) in THF (5 mL) was added 1-benzyl-4-methylpyrrolidine-3-carbonitrile (0.050 g, 0.250 mmol, Tyger) at about 0° C., then the resulting mixture was stirred at about 25° C. for about 4 h. EtOAc (2 mL) and water (3 mL) were added and the precipitate formed was filtered off. The filtrate was concentrated to give (1-benzyl-4-methylpyrrolidin-3-yl)methanamine (0.05 g, 39%): LCMS (Table 2, Method 1) Rt=0.22 min.; MS m/z: 205 (M+H)+.
Name
Quantity
0.019 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Reactant of Route 3
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Reactant of Route 4
Reactant of Route 4
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Reactant of Route 5
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Reactant of Route 6
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.